molecular formula C8H15NO2 B1419546 Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate CAS No. 752181-59-2

Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate

Cat. No. B1419546
M. Wt: 157.21 g/mol
InChI Key: AGCJYTRMZBPEEO-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of AR-15512, an echinocandin antifungal drug, has been described. The process involves specific stages where epimerization processes at the C-1 can occur .

Scientific Research Applications

Synthesis of Novel Compounds

Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate is utilized in the synthesis of various novel compounds. For example, isoxazoline-fused 2-aminocyclopentanecarboxylate derivatives were synthesized using nitrile oxide 1,3-dipolar cycloaddition to cis- or trans-ethyl-2-aminocyclopent-3-enecarboxylates. These compounds were prepared in enantiomerically pure form through enzymatic resolution of the racemic bicyclic β-lactam (Nonn et al., 2011).

Role in Oligomerization and Polymer Chemistry

Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate, a related compound, was oligomerized using horseradish peroxidase as a catalyst. The oligomerization occurred in the presence of cyclodextrine at room temperature in a phosphate buffer (Pang et al., 2003).

Stereochemical Applications

The compound has been used to investigate stereochemical processes. Ethyl (1R, 2S)-2-hydroxycyclopentanecarboxylate and -cyclohexanecarboxylate, for instance, were converted to bicyclic dioxanone derivatives, showcasing the selective generation of three contiguous stereogenic centers on a cyclohexane ring. This study outlined possible uses of the reactions for ethyl (1S,2S)-2-Aminocyclopentanecarboxylate synthesis (Herradón & Seebach, 1989).

Biochemical Studies and DNA/RNA Hybridization

The compound has been used in biochemical research, particularly in studies involving DNA and RNA. For instance, ethyl cis-(1S,2R/1R,2S)-2-aminocyclohex-1-yl-N-(thymin-1-yl-acetyl) glycinate was synthesized and used for DNA/RNA hybridization studies. The study provided insights into the molecular structures and interactions in biological systems (Govindaraju et al., 2003).

Chemical Reactivity and Synthesis of Alkaloid Analogues

Ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate, a variant of ethyl (1S,2S)-2-Aminocyclopentanecarboxylate, was synthesized for creating novel analogues of natural alkaloids like peramine. This highlighted the compound's role in the synthesis of bioactive molecules (Voievudskyi et al., 2016).

properties

IUPAC Name

ethyl (1S,2S)-2-aminocyclopentane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-2-11-8(10)6-4-3-5-7(6)9/h6-7H,2-5,9H2,1H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCJYTRMZBPEEO-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCC[C@@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (1S,2S)-2-Aminocyclopentanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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